4-hydroxybenzofuran-3-carboxylic Acid
Overview
Description
4-Hydroxybenzofuran-3-carboxylic Acid is an organic compound with the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol .
Synthesis Analysis
The synthesis of benzofuran-3-carboxylate esters, which are related to this compound, has seen significant progress in recent years . Heterocyclization methods have been developed, leading to derivatives of benzofuran-3-carboxylate esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides one method for the preparation of benzofuran-3-carboxylate esters . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis
Benzofuran compounds, including this compound, have been shown to have a broad range of biological activities . The carboxylate anion of this compound acts as a nucleophile to assist the general acid-catalyzed cleavage of the C–O bond to the leaving group .Scientific Research Applications
Fungal Metabolites and Biotransformation
4-Hydroxybenzofuran-3-carboxylic acid and its derivatives have been studied for their occurrence in fungal metabolites. For instance, Curvularia fallax, a type of fungus, has been found to produce various compounds, including this compound derivatives. These compounds have potential applications in biotransformation processes, where their biosynthesis is compared with that of other microorganisms like Streptomyces niveus (Abraham & Arfmann, 1990).
Dermal Absorption and Hydrolysis
Research on 4-hydroxybenzoic acid, closely related to this compound, has implications in understanding dermal absorption and hydrolysis of certain esters. This research is vital for evaluating disposition after dermal exposure and potential localized toxicity. Studies comparing human and minipig skin have shown that these compounds are hydrolysed by carboxylesterases to 4-hydroxybenzoic acid (Jewell et al., 2007).
Synthesis and Molecular Structure Analysis
The synthesis and structural analysis of compounds related to this compound are crucial in chemical research. For example, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid has been synthesized and analyzed using various techniques like NMR, ESI-MS, FT-IR, and X-ray diffraction. These methods help in understanding the molecular structure and potential applications of these compounds (Mori et al., 2020).
Medium Effects on Ionization
Studying the ionization of acidic sites of compounds like 4-hydroxybenzoic acid helps understand how these compounds behave in different environments, such as in aqueous solutions or gas phases. This research is significant for applications in various chemical processes and pharmaceutical formulations (Notario, 2000).
Catalysis and Hydrolysis Mechanisms
Understanding the catalysis and hydrolysis mechanisms of compounds like this compound is essential for developing new chemical synthesis methods. Studies have explored how these compounds act as catalysts in specific reactions, providing insights into innovative applications in chemistry (Dean & Kirby, 2002).
Mechanism of Action
Target of Action
4-Hydroxybenzofuran-3-carboxylic Acid, a benzofuran derivative, has been shown to have a wide range of biological activities .
Mode of Action
The mode of action of this compound involves the carboxylate anion acting as a nucleophile to assist the general acid catalysed cleavage of the C–O bond to the leaving group . This mechanism is consistent with the evidence from the symmetrical formaldehyde acetal of this compound .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The bioavailability of benzofuran compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Properties
IUPAC Name |
4-hydroxy-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVRMQSCRVAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112678-09-8 | |
Record name | 4-hydroxy-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-hydroxybenzofuran-3-carboxylic acid enable it to mimic enzyme catalysis, specifically that of lysozyme?
A1: The research paper focuses on the compound's ability to undergo accelerated acetal hydrolysis through a mechanism involving both general acid and nucleophilic catalysis []. This is particularly interesting because it mimics the action of enzymes like lysozyme.
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